molecular formula C9H8N4O B8106579 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

Cat. No.: B8106579
M. Wt: 188.19 g/mol
InChI Key: WQYZHGNJBULAME-UHFFFAOYSA-N
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Description

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is an alkyl chain-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of phenol with 6-methyl-1,2,4,5-tetrazine-3-amine under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a PROTAC linker in the synthesis of PROTAC molecules for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing targeted therapies for various diseases.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol involves its role as a PROTAC linker. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzenemethanamine Hydrochloride
  • 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine Hydrochloride

Uniqueness

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is unique due to its specific structure and function as a PROTAC linker. Its ability to facilitate targeted protein degradation sets it apart from other similar compounds, making it a valuable tool in scientific research and therapeutic development .

Properties

IUPAC Name

4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-6-10-12-9(13-11-6)7-2-4-8(14)5-3-7/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYZHGNJBULAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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